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Compound of Interest

Compound Name: 2-(Hydroxymethyl)cyclohexanone

Cat. No.: B1294659

Introduction: The Strategic Value of (R)-2-
(Hydroxymethyl)cyclohexanone in Modern Drug
Discovery

In the landscape of contemporary pharmaceutical development, the demand for
enantiomerically pure chiral building blocks is incessant. These molecules form the
foundational architecture of many complex therapeutic agents, where stereochemistry dictates
biological activity and safety.[1][2] (R)-2-(hydroxymethyl)cyclohexanone stands out as a
versatile chiral synthon, embodying a unique combination of a stereocenter adjacent to two
distinct and readily modifiable functional groups: a ketone and a primary alcohol. This
bifunctionality, embedded within a conformationally well-defined six-membered ring, offers a
powerful platform for the synthesis of intricate molecular targets.

Living systems, being inherently chiral, exhibit profound stereoselectivity in their interactions
with xenobiotics.[1] Consequently, the use of single-enantiomer drugs has become a regulatory
and scientific imperative to enhance therapeutic efficacy and minimize off-target effects.[1][3]
This guide provides an in-depth technical overview of (R)-2-(hydroxymethyl)cyclohexanone,
tailored for researchers, scientists, and drug development professionals. It will delve into its
physicochemical and spectroscopic properties, detail robust synthetic and purification
protocols, and explore its strategic applications in the synthesis of high-value pharmaceutical
agents, particularly in the antiviral and anti-inflammatory domains.
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Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of (R)-2-
(hydroxymethyl)cyclohexanone is paramount for its effective use in synthesis and for quality
control.

Physicochemical Properties

The properties of the racemic 2-(hydroxymethyl)cyclohexanone are summarized in the table
below. It is important to note that while the boiling and melting points of the pure (R)-
enantiomer are expected to be similar to the racemate, the optical rotation is a defining
characteristic of the enantiomerically pure compound.

Property Value Reference(s)
Molecular Formula C7H1202 [2]

Molecular Weight 128.17 g/mol [2]

CAS Number 5331-08-8 (for racemate) [2]
Appearance Colorless liquid

Boiling Point 114-115 °C at 16 Torr [3]

Melting Point 149 °C [3]

Density 1.070 g/cm3 at 19 °C [3]

B Soluble in most organic
Solubility vent
solvents.

_ _ Data not available in the
Optical Rotation [a]D )
searched literature.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of
(R)-2-(hydroxymethyl)cyclohexanone. Below are the expected key features in its various
spectra.
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1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally verified spectra for the pure (R)-enantiomer are not readily available in

the public domain, predicted data based on analogous structures provide a reliable guide for

characterization.[4]

Predicted *H NMR Data (400 MHz, CDCIs)[4]

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~3.85 dd 1H -CHHOH
~3.65 dd 1H -CHHOH
~2.50 m 1H CH-CH20H
~2.40 brs 1H -OH
~2.35 m 1H C(H)H-C=0
~2.15 m 1H C(H)H-C=0
1.50-1.90 m 6H Cyclohexyl -CH2-

Predicted 3C NMR Data (100 MHz, CDCls)[4]

Chemical Shift (6) ppm Assignment
~213.5 C=0

~65.0 -CH:OH

~50.0 CH-CH20H
~42.0 CH2-C=0

~28.0 Cyclohexyl -CH2-
~25.0 Cyclohexyl -CH2-
~23.0 Cyclohexyl -CH:-
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Infrared (IR) Spectroscopy

The IR spectrum of (R)-2-(hydroxymethyl)cyclohexanone will be dominated by the
characteristic stretching frequencies of its two functional groups.

Wavenumber

(cm—9) Functional Group Description Reference(s)
~3400 (broad) O-H Alcohol stretch [5]
~2940 and ~2860 C-H Alkane stretch [5]
~1710 (strong) C=0 Ketone stretch [5]
~1050 C-O Alcohol stretch [5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of (R)-2-(hydroxymethyl)cyclohexanone is
expected to show a molecular ion peak (M*) at m/z = 128, followed by a series of characteristic
fragmentations.

miz Proposed Fragment Reference(s)
128 [M]* [1]
110 [M - H20]* [1]
97 [M - CH20H]* [1]

- [CsHsO]* (from cyclohexanone 1]
ring fragmentation)

Asymmetric Synthesis and Purification

The synthesis of enantiomerically pure (R)-2-(hydroxymethyl)cyclohexanone is a key
challenge that has been addressed through several elegant strategies. The choice of synthetic
route often depends on factors such as scale, desired enantiomeric purity, and available
resources.
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Organocatalytic Asymmetric a-Hydroxymethylation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral
molecules, offering a greener and often more cost-effective alternative to metal-based
catalysts. The direct asymmetric a-hydroxymethylation of cyclohexanone using a chiral amino
acid catalyst, such as L-proline or L-threonine, is a well-established method. While these
specific catalysts typically yield the (S)-enantiomer, the principles can be adapted with the
corresponding D-amino acids to favor the (R)-enantiomer.

Experimental Protocol: Representative Organocatalytic Synthesis of (S)-2-
(Hydroxymethyl)cyclohexanone

This protocol is for the synthesis of the (S)-enantiomer using L-Threonine and serves as a
representative example of the methodology.

Materials:

Cyclohexanone

e Aqueous formaldehyde (37 wt%)

e L-Threonine

o Dimethyl Sulfoxide (DMSO)

o Saturated aqueous NHaCl

o Ethyl acetate

e Anhydrous Na2S0a4

« Silica gel for column chromatography

Procedure:

e To a solution of cyclohexanone (1.0 mmol) in DMSO (2.0 mL), add L-Threonine (0.1 mmol,
10 mol%).
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Add aqueous formaldehyde (2.0 mmol) to the mixture.

Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by
Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous NHa4Cl.
Extract the aqueous layer with ethyl acetate (3 x 10 mL).

Combine the organic layers, dry over anhydrous Naz2SOa, filter, and concentrate under
reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain (S)-2-
(hydroxymethyl)cyclohexanone.
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Organocatalytic Synthesis Workflow

Start: Reagents

Reaction:
Cyclohexanone,
Formaldehyde,
L-Threonine in DMSO

Monitor by TLC
(24-72h)

Quench
(ag. NH4Cl)

Extraction
(Ethyl Acetate)

Drying & Concentration

Purification
(Column Chromatography)

Final Product:
(S)-2-(Hydroxymethyl)cyclohexanone

Click to download full resolution via product page

Caption: General workflow for the organocatalytic synthesis.
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Chemoenzymatic Resolution

An alternative and often highly selective approach is the chemoenzymatic resolution of racemic
2-(hydroxymethyl)cyclohexanone. This method involves the use of an enzyme, typically a
lipase, to selectively acylate one of the enantiomers, allowing for the separation of the acylated
product from the unreacted enantiomer.

Chemical Reactivity and Synthetic Transformations

The synthetic utility of (R)-2-(hydroxymethyl)cyclohexanone stems from the orthogonal
reactivity of its ketone and primary alcohol functionalities.

Key Synthetic Transformations

Hydroxyl Activation . L
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(e.g O;ggtlcs)r\;vem) ——— | (R)-2-Carboxycyclohexanone

Click to download full resolution via product page
Caption: Key reaction pathways of (R)-2-(hydroxymethyl)cyclohexanone.

» Oxidation of the Hydroxyl Group: The primary alcohol can be selectively oxidized to the
corresponding aldehyde or carboxylic acid using a variety of standard reagents (e.g., PCC,
Swern oxidation for the aldehyde; Jones oxidation for the carboxylic acid). This
transformation is useful for introducing further complexity and providing a handle for peptide
couplings or other condensations.
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o Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol,
yielding a diol. The stereochemical outcome of this reduction can often be controlled through
the choice of reducing agent and reaction conditions, providing access to diastereomerically
pure diols.

» Protection and Derivatization: The hydroxyl group can be readily protected with a range of
protecting groups (e.g., silyl ethers, benzyl ethers), allowing for selective manipulation of the
ketone functionality.

 Activation of the Hydroxyl Group and Nucleophilic Substitution: The hydroxyl group can be
converted into a good leaving group (e.g., tosylate, mesylate), enabling its displacement by a
wide variety of nucleophiles to introduce diverse functionalities at this position.

Applications in Drug Development

(R)-2-(hydroxymethyl)cyclohexanone is a valuable precursor for the synthesis of several
classes of therapeutic agents, most notably carbocyclic nucleoside analogues and CCR2
antagonists.

Synthesis of Carbocyclic Nucleoside Analogues

Carbocyclic nucleosides are a class of antiviral agents in which the furanose ring of a natural
nucleoside is replaced by a carbocyclic moiety.[6] This modification imparts greater metabolic
stability by preventing enzymatic cleavage of the glycosidic bond.[6] (R)-2-
(hydroxymethyl)cyclohexanone provides a chiral scaffold for the construction of these
analogues. While a direct synthesis of a marketed drug from this specific starting material is not
prominently documented in readily available literature, its structural motif is highly relevant to
the synthesis of compounds like Abacavir, a potent HIV reverse transcriptase inhibitor.[7] The
synthesis of such molecules often involves the stereoselective installation of a nucleobase onto
the carbocyclic ring and subsequent functional group manipulations.
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Conceptual Pathway to Carbocyclic Nucleosides
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Caption: Conceptual synthetic route to carbocyclic nucleosides.

Precursor to CCR2 Antagonists

The C-C chemokine receptor 2 (CCR2) is a G-protein coupled receptor that plays a crucial role
in the inflammatory response by mediating the migration of monocytes. Antagonists of CCR2
have therapeutic potential in a range of inflammatory and autoimmune diseases. Several
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potent and selective CCR2 antagonists feature a substituted cyclohexene or cyclohexane core.
[8] For instance, the clinical candidate MK-0812 is a potent CCR2 antagonist.[9] While the
direct use of (R)-2-(hydroxymethyl)cyclohexanone in the synthesis of MK-0812 is not
explicitly detailed, its structure represents a key synthon for accessing the chiral substituted
cyclohexene core of this and related antagonists.

Safety and Handling

(R)-2-(hydroxymethyl)cyclohexanone should be handled with appropriate safety precautions
in a well-ventilated laboratory environment.

» GHS Hazard Statements:
o H315: Causes skin irritation.[2][10]
o H319: Causes serious eye irritation.[2][10]
o H335: May cause respiratory irritation.[2][10]
e Precautionary Statements:
o P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
o P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

o P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing.[10]

Always consult the material safety data sheet (MSDS) before handling this compound.

Conclusion

(R)-2-(hydroxymethyl)cyclohexanone is a chiral building block of significant strategic
importance in modern organic synthesis and drug discovery. Its unique bifunctional nature,
coupled with a defined stereocenter, provides a versatile platform for the construction of
complex and biologically active molecules. The development of robust asymmetric synthetic
routes, including organocatalytic and chemoenzymatic methods, has made this valuable
synthon more accessible. Its demonstrated utility as a precursor to carbocyclic nucleoside

© 2025 BenchChem. All rights reserved. 11/15 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26631321/
https://www.medchemexpress.com/mk-0812.html
https://www.benchchem.com/product/b1294659?utm_src=pdf-body
https://www.benchchem.com/product/b1294659?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Hydroxymethyl_cyclohexanone
http://angenechemical.com/sds/5331-08-8.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Hydroxymethyl_cyclohexanone
http://angenechemical.com/sds/5331-08-8.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Hydroxymethyl_cyclohexanone
http://angenechemical.com/sds/5331-08-8.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/2-_Hydroxymethyl_cyclohexanone
http://angenechemical.com/sds/5331-08-8.pdf
http://angenechemical.com/sds/5331-08-8.pdf
https://www.benchchem.com/product/b1294659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

analogues and its potential in the synthesis of CCR2 antagonists underscore its continued
relevance to the pharmaceutical industry. This guide has provided a comprehensive overview
of its properties, synthesis, and applications, intended to empower researchers to leverage the
full potential of this powerful chiral building block in their synthetic endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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